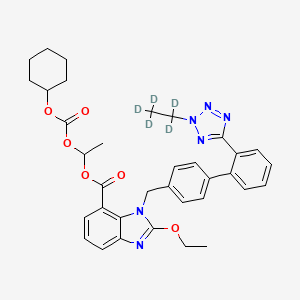

2H-2-Ethyl-d5 Candesartan Cilexetil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

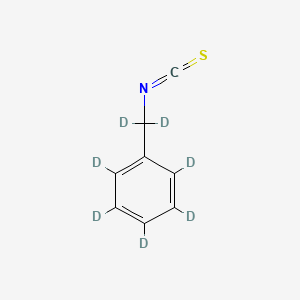

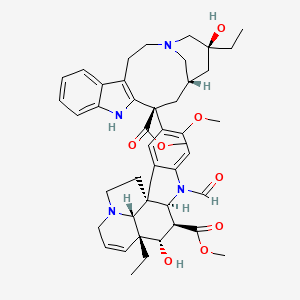

2H-2-Ethyl-d5 Candesartan Cilexetil, also known by its trade name Atacand, is a medication primarily used to treat hypertension or high blood pressure . It is classified as an angiotensin II receptor blocker (ARB) which means it works by blocking the action of a hormone called angiotensin II in the body . It is a prodrug that is hydrolyzed to candesartan in the body .

Synthesis Analysis

A significant challenge in the small-scale synthesis of 2H-2-Ethyl-d5 Candesartan Cilexetil was the final removal of the benzyl protecting group from the tetrazole unit using transfer hydrogenation .Molecular Structure Analysis

The molecular formula of 2H-2-Ethyl-d5 Candesartan Cilexetil is C35H33D5N6O6 . It is a prodrug that undergoes hydrolysis in the gastrointestinal tract during absorption to its active form .Wissenschaftliche Forschungsanwendungen

Analytical Characterization and Impurity Identification

Research on "2H-2-Ethyl-d5 Candesartan Cilexetil" primarily revolves around its analytical characterization, the identification of impurities, and the development of novel formulations to enhance its pharmaceutical properties. The identification and structural determination of candesartan cilexetil impurities are crucial for ensuring the purity and efficacy of the drug. Studies have focused on synthesizing and identifying principal impurities/degradation products, utilizing advanced analytical methods such as 1D and 2D NMR experiments, LC/ESI-ITMS, and NMR spectroscopy for structural elucidation (Havlíček et al., 2009); (Raman et al., 2011). These efforts are vital for controlling the quality of candesartan cilexetil during manufacturing and storage.

Formulation and Drug Delivery Enhancement

Significant research has been directed toward improving the solubility, dissolution, and bioavailability of candesartan cilexetil. Techniques such as the development of spherical agglomerates, self-nanoemulsifying drug delivery systems (SNEDDS), and solid dispersions have been explored to address the challenges posed by the drug's poor water solubility. These formulation strategies not only enhance the drug's dissolution rate but also improve its pharmacokinetic profile, offering potential benefits for its therapeutic effectiveness (Patil et al., 2016); (AboulFotouh et al., 2017). These advancements in drug formulation and delivery are essential for maximizing the clinical benefits of candesartan cilexetil, particularly in the management of hypertension and heart failure.

Pharmacokinetic and Pharmacodynamic Studies

Exploring the pharmacokinetic and pharmacodynamic properties of candesartan cilexetil formulations is key to understanding and improving its therapeutic efficacy. Studies have been conducted to evaluate the oral bioavailability, blood pressure control effectiveness, and overall cardiovascular benefits of various candesartan cilexetil formulations, including those aimed at controlled release and enhanced solubility. These studies contribute to a better understanding of how formulation strategies can impact the drug's efficacy in treating conditions such as hypertension and heart failure, guiding clinical use and patient management strategies (Dudhipala & Veerabrahma, 2016).

Wirkmechanismus

Target of Action

The primary target of 2H-2-Ethyl-d5 Candesartan Cilexetil is the type-1 angiotensin II receptor (AT1) . This receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

2H-2-Ethyl-d5 Candesartan Cilexetil is an angiotensin II receptor blocker (ARB), meaning it works by blocking the action of a hormone called angiotensin II . By binding to the AT1 receptor, it prevents angiotensin II from exerting its blood pressure-increasing effects . This results in the relaxation and widening of blood vessels, which in turn reduces blood pressure .

Biochemical Pathways

The compound operates within the RAAS, a hormone system that regulates blood pressure and fluid balance . By blocking the AT1 receptor, it disrupts the pathway of angiotensin II, a hormone that causes vasoconstriction and the release of aldosterone, another hormone that promotes sodium and water retention in the kidneys . The disruption of these actions leads to vasodilation and decreased fluid volume, thereby lowering blood pressure .

Pharmacokinetics

2H-2-Ethyl-d5 Candesartan Cilexetil is a prodrug, meaning it is inactive in its ingested form . It is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . The use of a deuterated form of the medication, such as 2H-2-Ethyl-d5 Candesartan Cilexetil, allows for more accurate tracking of the medication’s movement in the body, providing a better understanding of its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 2H-2-Ethyl-d5 Candesartan Cilexetil’s action primarily involve the relaxation and widening of blood vessels . This results in reduced blood pressure and makes it easier for the heart to pump blood .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2H-2-Ethyl-d5 Candesartan Cilexetil. For instance, it is generally well-tolerated but may cause side effects such as dizziness, headache, fatigue, and nausea . It may also interact with other medications such as potassium supplements, diuretics, and nonsteroidal anti-inflammatory drugs (NSAIDs) .

Eigenschaften

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKUBVHJAZIDCZ-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-2-Ethyl-d5 Candesartan Cilexetil | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

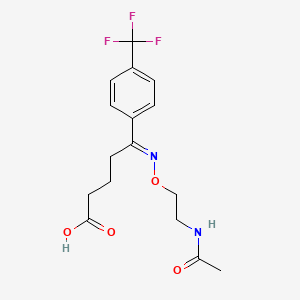

![1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B565635.png)

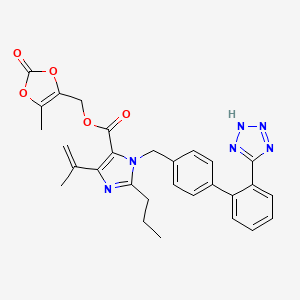

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)

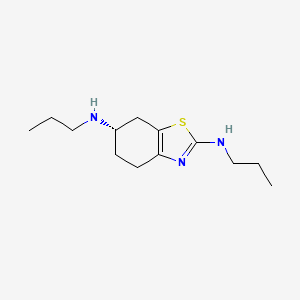

![2,2-Dimethyl-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B565642.png)

![2-[(1S,2S)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetic acid](/img/structure/B565645.png)

![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)